
Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl-
Overview
Description
Morphine-d3 (CRM) is a deuterated form of morphine, which is an opioid analgesic. It is used as an analytical reference standard for the quantification of morphine in various biological samples by gas chromatography or liquid chromatography-mass spectrometry. Morphine-d3 (CRM) is categorized as an opioid and is commonly used for its analgesic properties, but it also has a high potential for addiction .
Mechanism of Action
Target of Action
Morphine-d3, also known as Morphine-D3.monohydrate or Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl-, primarily targets the mu and kappa opioid receptors . These receptors play a crucial role in the perception of pain and the body’s response to it .
Mode of Action
Morphine-d3 acts as an agonist of the mu and kappa opioid receptors . This means that it binds to these receptors and activates them, leading to a series of changes in the cells. The activation of these receptors is integral to the effects of Morphine-d3 on the brain’s ventral tegmental area .
Biochemical Pathways
The metabolism of Morphine-d3 leads to the production of two predominant metabolites, morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G) . This metabolism involves uridine 5′-diphospho-glucuronosyltransferases (UGTs), which catalyze the addition of a glucuronide moiety onto the C3 or C6 position of morphine . These metabolites have been shown to be biologically active .
Pharmacokinetics
The pharmacokinetics of Morphine-d3 involves its absorption, distribution, metabolism, and excretion (ADME). Morphine-d3 is metabolized by UGT2B7 to form its major metabolite, morphine-3-glucuronide, and its minor metabolite, morphine-6-glucuronide . The clearance of Morphine-d3 decreases exponentially as a patient is closer to the time of death, falling by more than 26% in the last week before death . M3G and M6G accumulate due to decreased renal function .
Result of Action
The molecular and cellular effects of Morphine-d3’s action are primarily analgesic, providing relief from moderate to severe acute and chronic pain . On the other hand, M3G provokes a state of strong excitation in rodents, characterized by thermal hyperalgesia and tactile allodynia .
Action Environment
The action, efficacy, and stability of Morphine-d3 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and action. Additionally, the patient’s health status, including liver and kidney function, can impact the drug’s pharmacokinetics and pharmacodynamics
Biochemical Analysis
Biochemical Properties
Morphine-d3 plays a crucial role in biochemical reactions, particularly in the context of opioid receptor interactions. It interacts with the mu-opioid receptor, a G-protein-coupled receptor, which mediates its analgesic effects. The binding of Morphine-d3 to the mu-opioid receptor induces a conformational change that activates intracellular signaling pathways, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. This interaction also triggers the opening of potassium channels and the closing of calcium channels, resulting in hyperpolarization and reduced neuronal excitability .
Cellular Effects
Morphine-d3 influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. In neuronal cells, Morphine-d3 binding to the mu-opioid receptor modulates neurotransmitter release, leading to analgesia and euphoria. It also affects immune cells by altering cytokine production and immune response. Additionally, Morphine-d3 can influence gene expression by modulating transcription factors and signaling pathways, impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of Morphine-d3 involves its binding to the mu-opioid receptor, which is a key step in its analgesic action. Upon binding, Morphine-d3 induces receptor dimerization and activates downstream signaling cascades, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases (MAPKs). These signaling events lead to changes in gene expression and cellular responses, contributing to the overall pharmacological effects of Morphine-d3 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Morphine-d3 can vary over time. The compound is relatively stable under standard storage conditions, but its degradation can occur under extreme conditions such as high temperatures or prolonged exposure to light. Long-term studies have shown that Morphine-d3 maintains its efficacy in vitro and in vivo, with consistent effects on cellular function observed over extended periods .
Dosage Effects in Animal Models
The effects of Morphine-d3 in animal models are dose-dependent. At low doses, Morphine-d3 produces analgesic effects without significant adverse reactions. At higher doses, it can cause respiratory depression, sedation, and other toxic effects. Threshold effects have been observed, where increasing the dose beyond a certain point does not proportionally increase the analgesic effect but rather enhances the risk of adverse outcomes .
Metabolic Pathways
Morphine-d3 is metabolized primarily in the liver through glucuronidation, forming morphine-3-glucuronide and morphine-6-glucuronide. These metabolites are then excreted in the urine. The enzymes involved in this process include UDP-glucuronosyltransferases (UGTs), which facilitate the conjugation of glucuronic acid to Morphine-d3, enhancing its solubility and excretion .
Transport and Distribution
Within cells and tissues, Morphine-d3 is transported via passive diffusion and active transport mechanisms. It interacts with various transporters, including P-glycoprotein, which can influence its distribution and accumulation in different tissues. The localization of Morphine-d3 within the central nervous system is critical for its analgesic effects, as it needs to cross the blood-brain barrier to reach its target receptors .
Subcellular Localization
Morphine-d3 is primarily localized in the cytoplasm and plasma membrane of cells. Its activity is influenced by its subcellular distribution, with higher concentrations found in regions with abundant mu-opioid receptors. Post-translational modifications, such as phosphorylation, can affect the targeting and function of Morphine-d3, directing it to specific cellular compartments and modulating its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Morphine-d3 (CRM) is synthesized by introducing deuterium atoms into the morphine molecule. The synthesis involves the replacement of hydrogen atoms with deuterium, typically using deuterated reagents. The reaction conditions are carefully controlled to ensure the incorporation of deuterium at specific positions in the morphine molecule .
Industrial Production Methods
Industrial production of Morphine-d3 (CRM) involves large-scale synthesis using deuterated reagents and advanced purification techniques. The process is carried out under strict regulatory guidelines to ensure the quality and purity of the final product. The compound is then formulated into a solution, usually in methanol, and packaged as a certified reference material .
Chemical Reactions Analysis
Types of Reactions
Morphine-d3 (CRM) undergoes various chemical reactions, including:
Oxidation: Morphine can be oxidized to form morphinone.
Reduction: Reduction of morphine can lead to the formation of dihydromorphine.
Substitution: Substitution reactions can occur at the hydroxyl groups of morphine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride can be used for acetylation reactions.
Major Products Formed
Oxidation: Morphinone
Reduction: Dihydromorphine
Substitution: Acetylmorphine
Scientific Research Applications
Morphine-d3 (CRM) is widely used in scientific research, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of morphine in biological samples.
Biology: Employed in studies to understand the metabolism and pharmacokinetics of morphine.
Medicine: Used in clinical research to monitor morphine levels in patients and to study the effects of morphine and its metabolites.
Industry: Utilized in forensic toxicology to detect and quantify morphine in various samples.
Comparison with Similar Compounds
Similar Compounds
Codeine-d3: A deuterated form of codeine, used as an internal standard for the quantification of codeine.
Morphine-3-glucuronide: A metabolite of morphine, used in pharmacokinetic studies.
Morphine-6-glucuronide: Another metabolite of morphine, known for its analgesic properties.
Uniqueness
Morphine-d3 (CRM) is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms allows for more accurate quantification of morphine in complex biological matrices, making it a valuable tool in forensic and clinical research .
Properties
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18/h2-5,10-11,13,16,19-20H,6-8H2,1H3/t10-,11+,13-,16-,17-/m0/s1/i1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJCRHHNABKAKU-LLQNGXJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00217656 | |
| Record name | Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00217656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67293-88-3 | |
| Record name | Morphine-methyl-d3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67293-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067293883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00217656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9Z,12Z-octadecadienoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[1-oxo-9Z-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026228.png)
![[2-[(Z)-Docos-13-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-docos-13-enoate](/img/structure/B3026229.png)
![Hexadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester](/img/structure/B3026231.png)
![9Z-octadecenoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026232.png)
![(3beta)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate]](/img/structure/B3026235.png)
![N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide-18,18,18-d3](/img/structure/B3026237.png)


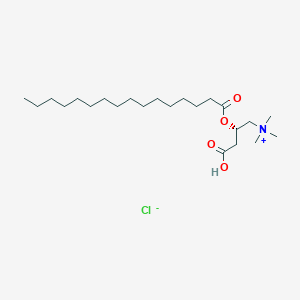
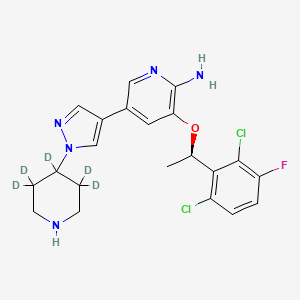
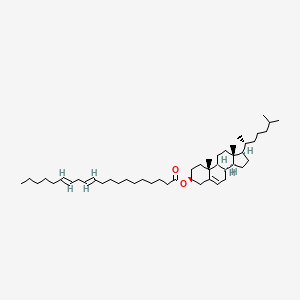
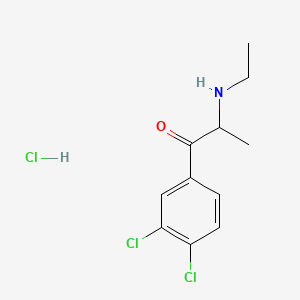
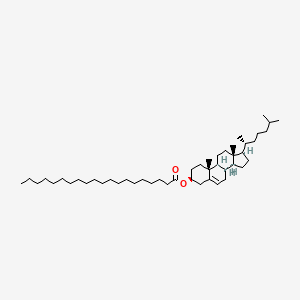
![(7R,13Z,16Z,19Z,21E,23S)-4,23-dihydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium4-oxide,innersalt](/img/structure/B3026251.png)
